2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride
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Overview
Description
2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H17ClO3S and a molecular weight of 240.75 g/mol . It is known for its use in various chemical reactions and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride typically involves the reaction of cyclohexylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced products.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: The compound may be used in the development of pharmaceuticals and other therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of substitution products. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophilic species, facilitating a wide range of chemical transformations .
Comparison with Similar Compounds
Similar compounds to 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride include:
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity.
Cyclohexylmethanesulfonyl chloride: A structurally related compound with a cyclohexyl group attached to the sulfonyl chloride.
Ethanesulfonyl chloride: Another sulfonyl chloride with a different alkyl group.
The uniqueness of this compound lies in its specific combination of a cyclohexyl group and a methoxyethane moiety, which imparts distinct reactivity and properties .
Properties
IUPAC Name |
2-cyclohexyl-2-methoxyethanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO3S/c1-13-9(7-14(10,11)12)8-5-3-2-4-6-8/h8-9H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCJXHZWSNOHNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS(=O)(=O)Cl)C1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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